![molecular formula C13H18FN B7903355 N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B7903355.png)
N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine is an organic compound that belongs to the class of amines It features a cyclopentane ring attached to an amine group, which is further connected to a benzene ring substituted with a fluorine and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2-fluoro-3-methylbenzyl chloride, is reacted with ammonia or an amine to form the corresponding benzylamine.
Cyclopentylation: The benzylamine intermediate is then reacted with cyclopentyl bromide in the presence of a base such as sodium hydride or potassium carbonate to form this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Solvent choice and purification methods such as recrystallization or chromatography are also crucial.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine and methyl groups on the benzene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary amines or hydrocarbons.
Substitution: Formation of various substituted benzylamines or cyclopentanamines.
Scientific Research Applications
N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism by which N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methyl groups on the benzene ring can enhance binding affinity and selectivity towards specific targets. The cyclopentane ring provides structural rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
- N-[(2-fluoro-4-methylphenyl)methyl]cyclopentanamine
- N-[(2-chloro-3-methylphenyl)methyl]cyclopentanamine
- N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine
Uniqueness: N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the cyclopentane ring also differentiates it from similar compounds with different ring structures, affecting its overall properties and applications.
Properties
IUPAC Name |
N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-10-5-4-6-11(13(10)14)9-15-12-7-2-3-8-12/h4-6,12,15H,2-3,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYYZLGLMMRELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
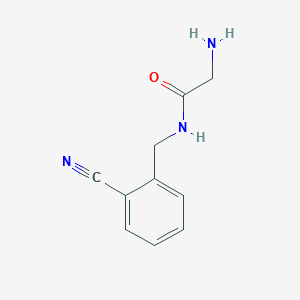
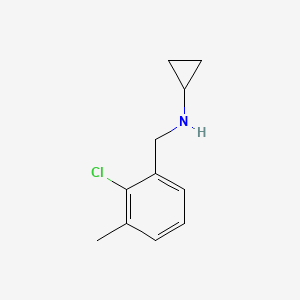
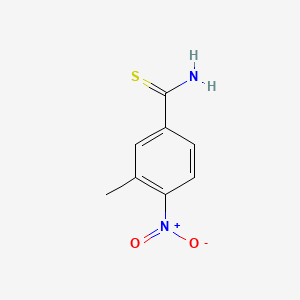
amine](/img/structure/B7903303.png)

![N-[(3-chloro-2-fluorophenyl)methyl]cyclopropanamine](/img/structure/B7903318.png)
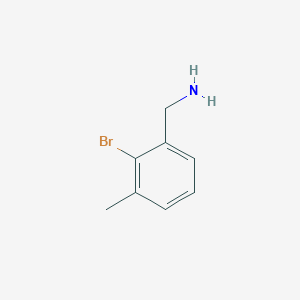
amine](/img/structure/B7903327.png)
amine](/img/structure/B7903330.png)
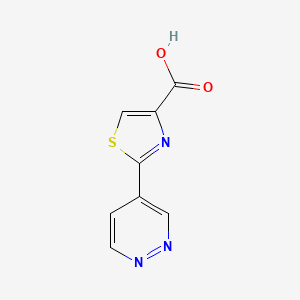
amine](/img/structure/B7903360.png)
![tert-Butyl[(4-fluoro-3-methoxyphenyl)methyl]amine](/img/structure/B7903366.png)

amine](/img/structure/B7903377.png)
